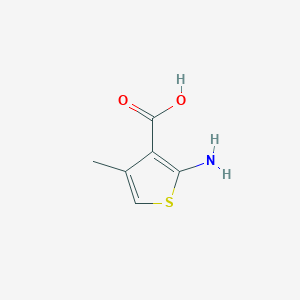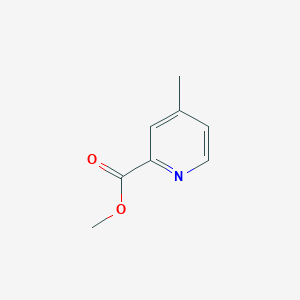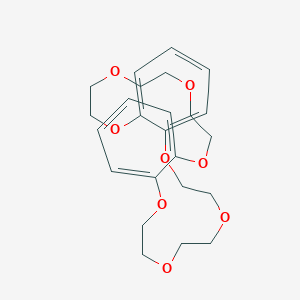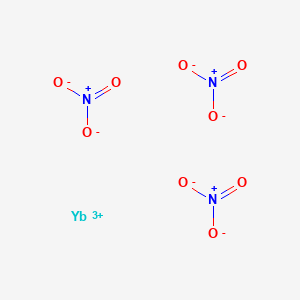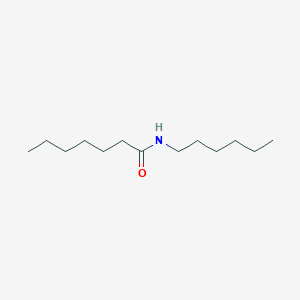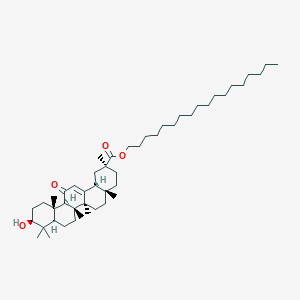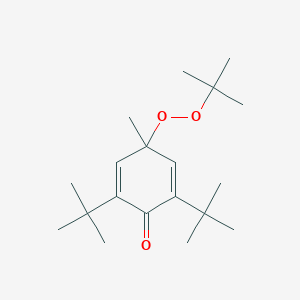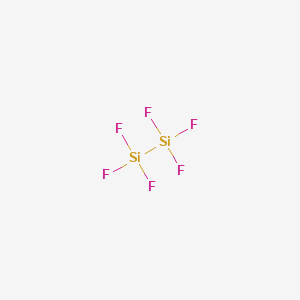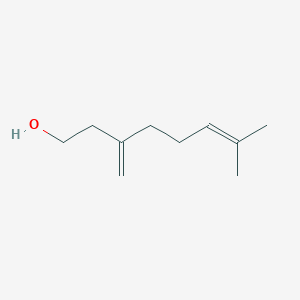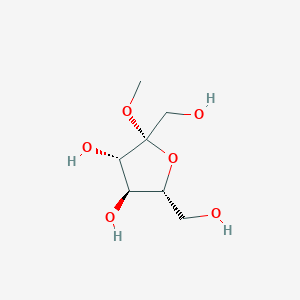
méthyl β-D-fructofuranoside
Vue d'ensemble
Description
Applications De Recherche Scientifique
Methyl beta-D-fructofuranoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of furanosides in various chemical reactions. Its unique structure makes it an ideal candidate for investigating reaction mechanisms and kinetics.
Biology: In biological research, methyl beta-D-fructofuranoside is used to study carbohydrate metabolism and enzyme-substrate interactions. It serves as a substrate for enzymes such as beta-fructofuranosidase, providing insights into enzyme specificity and activity.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor for the synthesis of bioactive molecules. Its derivatives are investigated for their antioxidant and anti-inflammatory properties.
Industry: Methyl beta-D-fructofuranoside is used in the food and beverage industry as a sweetener and flavor enhancer.
Mécanisme D'action
Target of Action
Methyl Beta-D-Fructofuranoside is an organic compound . It is a sweet-tasting compound with a taste similar to the natural sweetener fructose . .
Mode of Action
It is known that it can be prepared through the methylation reaction of fructose . This process requires a catalyst and appropriate reaction conditions . .
Biochemical Pathways
It is known that the compound can be produced through the methylation reaction of fructose , which suggests that it may interact with biochemical pathways involving fructose.
Pharmacokinetics
It is known that the compound is a white solid that is soluble in water and many organic solvents . This suggests that it may have good bioavailability.
Result of Action
It is known that the compound is a sweet-tasting compound with a taste similar to the natural sweetener fructose . This suggests that it may have effects on taste perception.
Action Environment
It is known that the compound is stable under storage conditions of 2-8°c .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl beta-D-fructofuranoside can be synthesized through the methanolysis of fructose. The reaction involves the treatment of fructose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is typically carried out at a low temperature to prevent the degradation of fructose and to ensure the selective formation of the furanoside.
Industrial Production Methods: In industrial settings, the production of methyl beta-D-fructofuranoside often involves enzymatic methods. Enzymes such as beta-fructofuranosidase are used to catalyze the transfructosylation of methanol with fructose. This method is preferred due to its high specificity, mild reaction conditions, and environmentally friendly nature. The reaction conditions, including pH and temperature, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl beta-D-fructofuranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Methyl beta-D-fructofuranoside can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under mild conditions to prevent the degradation of the furanose ring.
Reduction: Reduction of methyl beta-D-fructofuranoside can be achieved using reducing agents like sodium borohydride. This reaction is usually carried out in an aqueous or alcoholic medium.
Substitution: Substitution reactions involve the replacement of the methoxy group with other functional groups. Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Comparaison Avec Des Composés Similaires
Methyl beta-D-fructofuranoside can be compared with other similar compounds, such as:
Methyl beta-D-ribofuranoside: Both compounds share a furanose ring structure, but differ in the type of sugar moiety. Methyl beta-D-ribofuranoside is derived from ribose, while methyl beta-D-fructofuranoside is derived from fructose.
Ethyl beta-D-fructofuranoside: This compound is similar to methyl beta-D-fructofuranoside but has an ethoxy group instead of a methoxy group.
Propyl beta-D-fructofuranoside: Similar to ethyl beta-D-fructofuranoside, this compound has a propoxy group.
Propriétés
IUPAC Name |
(2R,3S,4S,5R)-2,5-bis(hydroxymethyl)-2-methoxyoxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O6/c1-12-7(3-9)6(11)5(10)4(2-8)13-7/h4-6,8-11H,2-3H2,1H3/t4-,5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHVNZOOBXUCDJ-MVIOUDGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(C(O1)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80928394 | |
| Record name | Methyl hex-2-ulofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13403-14-0 | |
| Record name | Methylfructoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013403140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl hex-2-ulofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl β-D-fructofuranoside | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL8QCC7B5S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl beta-D-fructofuranoside in carbohydrate chemistry?
A1: Methyl beta-D-fructofuranoside serves as a valuable building block in synthesizing more complex carbohydrates. Its specific structure allows for controlled and stereospecific additions of sugar units, enabling the creation of well-defined oligosaccharides like levan and inulin. [] This is highlighted in the research focusing on chemical syntheses of inulin and levan structures. The study uses methyl beta-D-fructofuranoside as a starting point, attaching additional sugar units to its 1-OH and 6-OH positions to build larger carbohydrate chains. []
Q2: Has methyl beta-D-fructofuranoside been identified in any natural sources?
A2: Yes, methyl beta-D-fructofuranoside has been isolated from the fruits of Morinda citrifolia (commonly known as Noni), marking its first discovery in this particular plant species. [] This finding contributes to the understanding of the phytochemical profile of Noni fruit, known for its traditional use in some cultures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


